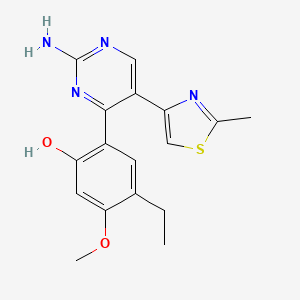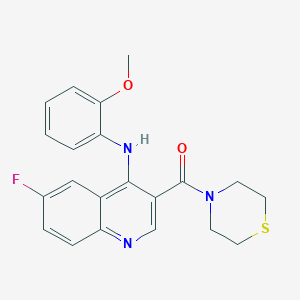
(6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents for resins and terpenes .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline core, followed by the introduction of the various substituents. The synthesis of quinolines is a well-studied area of chemistry, and there are many methods available, including the Skraup, Doebner-Von Miller, and Friedländer syntheses .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with a fluoro substituent at the 6-position, a methoxyphenylamino substituent at the 4-position, and a thiomorpholino substituent attached to the 3-position of the quinoline .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. For example, electrophilic substitution could occur at the 5- and 8-positions of the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific substituents present in the compound. For example, the presence of a fluoro substituent could increase the compound’s stability and lipophilicity .科学的研究の応用
Fluorescent Labeling and Sensing Applications One significant application area for related compounds involves fluorescent labeling and sensing. For instance, a novel fluorophore, 6-methoxy-4-quinolone, has been identified to exhibit strong fluorescence across a wide pH range in aqueous media. Its strong fluorescence and stability against light and heat make it an excellent candidate for biomedical analysis, particularly as a fluorescent labeling reagent (Hirano et al., 2004). Additionally, a Schiff-base molecule derived from quinoline has been developed as a ratiometric fluorescent chemosensor for pH, indicating the versatility of quinoline derivatives in sensing applications (Halder, Hazra, & Roy, 2018).
Anticancer and Antiproliferative Properties Quinoline derivatives have been explored for their anticancer properties as well. A study on 2-anilino-3-aroylquinolines, which share structural similarities with the compound of interest, revealed remarkable antiproliferative activity against human lung cancer and prostate cancer cell lines. These compounds were found to inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and lead to apoptosis, demonstrating their potential as cancer therapeutics (Srikanth et al., 2016).
Spectroscopic Properties and Chemical Analysis The spectroscopic properties of related quinoline derivatives have also been extensively studied. For example, the electronic absorption, excitation, and fluorescence properties of certain amino-substituted quinoline derivatives were investigated, revealing their potential applications in material science and chemical analysis. These studies also provide insights into the effects of structure and environment on the spectroscopic behaviors of these compounds, which could be beneficial for designing new materials with specific optical properties (Al-Ansari, 2016).
作用機序
将来の方向性
特性
IUPAC Name |
[6-fluoro-4-(2-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-27-19-5-3-2-4-18(19)24-20-15-12-14(22)6-7-17(15)23-13-16(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUSSSNDVAMPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2940990.png)
![Methyl (E)-4-[3-methyl-3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2940992.png)
![4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2940994.png)
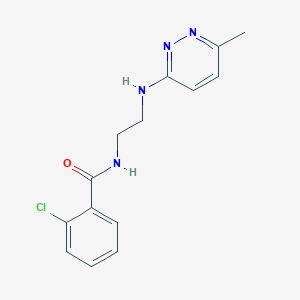
![6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2941000.png)
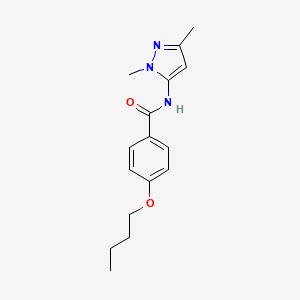
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2941002.png)
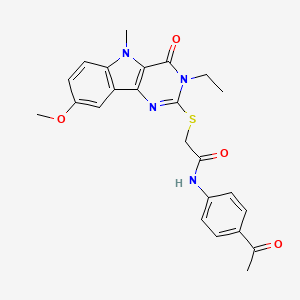
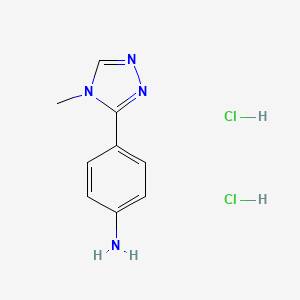
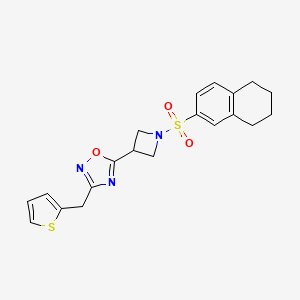
![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2941009.png)

